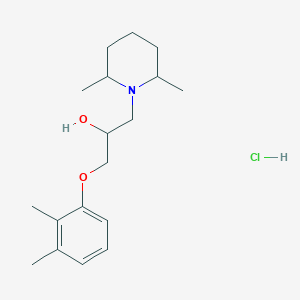amine hydrochloride CAS No. 1216469-78-1](/img/structure/B6480502.png)
[2-hydroxy-3-(1-phenylpropoxy)propyl](propan-2-yl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-hydroxy-3-(1-phenylpropoxy)propylamine hydrochloride” is an organic compound containing functional groups such as hydroxyl (-OH), ether (-O-), amine (-NH2), and a phenyl ring (C6H5). The presence of these functional groups suggests that the compound may have interesting chemical properties and reactivity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The ether and amine groups are nucleophilic, meaning they donate electron pairs and react with electrophiles. The phenyl ring can undergo electrophilic aromatic substitution reactions .科学研究应用
[2-hydroxy-3-(1-phenylpropoxy)propyl](propan-2-yl)amine hydrochloride is used in a variety of scientific research applications. It can be used in the study of enzyme inhibition, as it has been shown to inhibit the enzyme acetylcholinesterase. It has also been used in the study of neurotransmitter release, as it has been shown to increase the release of dopamine from synaptosomes. Additionally, this compound has been used in the study of drug absorption, as it has been shown to increase the absorption of certain drugs.
作用机制
The mechanism of action of [2-hydroxy-3-(1-phenylpropoxy)propyl](propan-2-yl)amine hydrochloride is not fully understood. However, it is believed to act as an agonist at certain serotonin and dopamine receptors, which may explain its ability to increase the release of dopamine from synaptosomes. Additionally, it has been suggested that this compound may act as an acetylcholinesterase inhibitor, which may explain its ability to inhibit this enzyme.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine from synaptosomes, which can have a variety of effects on the body. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which can affect the neurotransmission of acetylcholine. Finally, this compound has been shown to increase the absorption of certain drugs, which can affect the efficacy of those drugs.
实验室实验的优点和局限性
The use of [2-hydroxy-3-(1-phenylpropoxy)propyl](propan-2-yl)amine hydrochloride in lab experiments has several advantages. It is relatively easy to synthesize, and is soluble in water, making it easy to use in a variety of experiments. Additionally, it has been shown to have a variety of biochemical and physiological effects, which can be useful in a variety of research applications.
However, there are also some limitations to the use of this compound in lab experiments. It is not well-understood how it works, and its effects on the body are not fully understood. Additionally, the effects of this compound on the body are not predictable, which can make it difficult to use in some experiments.
未来方向
There are several possible future directions for the use of [2-hydroxy-3-(1-phenylpropoxy)propyl](propan-2-yl)amine hydrochloride in scientific research. One possible direction is to further study its mechanism of action, in order to better understand how it works and its effects on the body. Additionally, further research could be done on its effect on neurotransmitter release, in order to better understand its effects on neurotransmission. Finally, further research could be done on its effect on drug absorption, in order to better understand how it can affect the efficacy of certain drugs.
合成方法
[2-hydroxy-3-(1-phenylpropoxy)propyl](propan-2-yl)amine hydrochloride is synthesized by the reaction of 2-hydroxy-3-(1-phenylpropoxy)propan-2-amine with hydrochloric acid. This reaction produces a hydrochloride salt of the amine, which is this compound. The reaction is carried out in a solvent such as methanol, and the resulting product is then purified and recrystallized.
安全和危害
The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on handling, storage, and hazards associated with chemicals .
属性
IUPAC Name |
1-(1-phenylpropoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-4-15(13-8-6-5-7-9-13)18-11-14(17)10-16-12(2)3;/h5-9,12,14-17H,4,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZKVAUALJLPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCC(CNC(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6480424.png)
![N-(2,5-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6480431.png)
![(2Z)-N-(2,4-dimethoxyphenyl)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6480434.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6480438.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6480442.png)
![2,5-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6480455.png)
![ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B6480463.png)
![ethyl (2E)-3,4-dimethyl-2-({[(2-oxo-2H-chromen-3-yl)formamido]methanethioyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B6480470.png)


![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6480494.png)
![tert-butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride](/img/structure/B6480504.png)

![1-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-(2,4,6-trimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B6480521.png)
